pharmacokinetics of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid in animal models
pharmacokinetics of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid in animal models
An In-Depth Technical Guide Pharmacokinetic Profiling of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid in Preclinical Animal Models
Abstract: This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) evaluation of the novel compound, 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid. While specific experimental data for this molecule is not currently available in published literature, this document synthesizes established principles of drug metabolism and pharmacokinetics (DMPK) and draws upon data from structurally related piperidine-containing compounds to outline a robust, scientifically-grounded strategy for its characterization. The guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, the rationale behind experimental choices, and best practices for data interpretation. We will cover the critical stages of a preclinical PK program, including bioanalytical method development, in vivo study design in rodent models, and in vitro metabolic stability assessment, to build a foundational understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Introduction: The Imperative for Pharmacokinetic Characterization
The compound 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid is a small molecule featuring a piperidine core, a functional group common in many centrally active and peripherally acting therapeutic agents.[1] The presence of both a carboxylic acid and a carbamoyl moiety suggests specific physicochemical properties that will govern its behavior in vivo. A thorough understanding of its pharmacokinetic profile is fundamental to successful drug development. It allows for the translation of in vitro potency to in vivo efficacy, establishes a rational basis for dose selection in toxicology and clinical studies, and identifies potential liabilities such as poor bioavailability or rapid clearance.[2]
This guide provides the strategic and technical framework necessary to elucidate the PK profile of this molecule in preclinical animal models, a critical step in assessing its therapeutic potential.
Bioanalytical Method Development and Validation: The Quantitative Foundation
Accurate quantification of the analyte in biological matrices is the bedrock of any pharmacokinetic study. Given the compound's structure—a polar molecule with a carboxylic acid group—Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity, selectivity, and speed.[3]
Rationale for LC-MS/MS
LC-MS/MS offers unparalleled advantages for this application:
-
Specificity: The ability to monitor a specific precursor-to-product ion transition for the analyte minimizes interference from endogenous matrix components.[3]
-
Sensitivity: It can achieve lower limits of quantification (LLOQ) in the low ng/mL or even pg/mL range, which is essential for characterizing the terminal elimination phase of the drug.[4]
-
Versatility: The method can be adapted to various biological matrices, including plasma, urine, and tissue homogenates.
Step-by-Step Protocol: LC-MS/MS Method Development
-
Analyte Characterization:
-
Infuse a standard solution of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid directly into the mass spectrometer to determine the parent mass and identify optimal fragmentation patterns for Multiple Reaction Monitoring (MRM).
-
Operate in both positive and negative electrospray ionization (ESI) modes. The piperidine nitrogen is a likely site for protonation (positive mode), while the carboxylic acid is amenable to deprotonation (negative mode).
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is a suitable starting point (e.g., Phenomenex Kinetex C18, 2.6 µm, 4.6 x 50 mm).[4]
-
Mobile Phase: Use a gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The formic acid aids in the ionization of the analyte.[4]
-
Goal: Achieve a sharp, symmetrical peak with a retention time that avoids the initial solvent front where matrix suppression is most pronounced.
-
-
Sample Preparation:
-
Objective: To efficiently extract the analyte from plasma proteins and phospholipids.
-
Method: Protein precipitation is often the simplest and most effective method for this type of molecule. Add three volumes of cold acetonitrile (containing a suitable internal standard) to one volume of plasma. Vortex vigorously, then centrifuge at high speed to pellet the precipitated proteins.[5]
-
Alternative: Should matrix effects prove significant, Solid Phase Extraction (SPE) may be required for a cleaner extract.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, LLOQ, and stability (freeze-thaw, bench-top, and long-term).[4]
-
Bioanalytical Workflow Diagram
Caption: Workflow for bioanalytical sample processing and analysis.
In Vivo Pharmacokinetic Studies in Rodent Models
The rat is the most common species for initial PK screening due to its well-characterized physiology, cost-effectiveness, and ease of handling. A standard study design involves both intravenous (IV) and oral (PO) administration to determine fundamental parameters, including absolute oral bioavailability.
Experimental Design: Single-Dose PK Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group), cannulated (jugular vein for blood sampling, carotid artery for IV administration if separate).
-
Dose Groups:
-
Group 1 (IV): 1 mg/kg administered as a slow bolus. The IV dose provides the reference for determining absolute bioavailability and intrinsic clearance.
-
Group 2 (PO): 10 mg/kg administered by oral gavage. A higher oral dose is used to ensure plasma concentrations remain above the LLOQ.
-
-
Formulation:
-
IV: Solubilized in a vehicle such as 20% Solutol HS 15 in saline.
-
PO: Suspension in 0.5% methylcellulose in water.
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 100 µL) into EDTA-coated tubes at pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose. The intensive early sampling for the IV group is crucial for accurately characterizing the distribution phase.[6]
-
Centrifuge immediately to separate plasma and store at -80°C until analysis.
-
Pharmacokinetic Data Analysis
Plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Abbreviation | Description | Importance |
| Maximum Concentration | Cmax | The highest observed concentration in plasma. | Indicates the rate of absorption; related to efficacy and potential toxicity. |
| Time to Cmax | Tmax | The time at which Cmax is reached. | Provides information on the rate of absorption. |
| Area Under the Curve | AUC | The total drug exposure over time. | A key measure of the extent of systemic exposure. |
| Half-life | t½ | The time required for the drug concentration to decrease by half. | Determines the dosing interval and time to reach steady-state. |
| Clearance | CL | The volume of plasma cleared of the drug per unit of time. | Measures the body's efficiency in eliminating the drug. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues versus plasma. |
| Bioavailability | F% | The fraction of an orally administered dose that reaches systemic circulation. | A critical parameter for determining a viable oral dose. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). |
Experimental Workflow for In Vivo PK Study
Caption: General workflow for a single-dose rodent PK study.
In Vitro Metabolism and Distribution Assessment
In vitro assays are crucial for understanding the metabolic fate and distribution characteristics of a compound before extensive in vivo studies.
Metabolic Stability in Liver Microsomes
This assay predicts the intrinsic clearance of a compound by the liver.
-
System: Pooled liver microsomes from relevant species (rat, dog, human).
-
Protocol:
-
Incubate the compound (e.g., at 1 µM) with liver microsomes in the presence of the cofactor NADPH at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with cold acetonitrile.
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
-
Data Analysis: The rate of disappearance is used to calculate an in vitro half-life and intrinsic clearance (CLint). This data helps predict hepatic clearance in vivo.
Plasma Protein Binding (PPB)
The extent of binding to plasma proteins influences the free (unbound) fraction of a drug, which is the portion available to exert a pharmacological effect and be cleared.
-
Method: Rapid Equilibrium Dialysis (RED) is the gold standard.
-
Protocol:
-
Add the compound to plasma in one chamber of a RED device, with buffer in the other, separated by a semi-permeable membrane.
-
Incubate until equilibrium is reached.
-
Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.
-
-
Data Analysis: Calculate the fraction unbound (fu), which can be used to correct in vitro potency data and interpret PK/PD relationships.[7]
Hypothetical Metabolic Pathway
Based on its structure, 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid has several potential metabolic soft spots.
-
Phase I Metabolism:
-
Hydrolysis: The ethylcarbamoyl moiety is susceptible to hydrolysis by amidases, yielding the corresponding carboxylic acid metabolite.
-
Oxidation: The piperidine ring and the ethyl group are potential sites for oxidation by Cytochrome P450 (CYP) enzymes.[8]
-
-
Phase II Metabolism:
-
Glucuronidation: The carboxylic acid group is a prime site for conjugation with glucuronic acid via UGT enzymes.
-
Caption: A potential metabolic pathway for the title compound.
Conclusion and Future Directions
This guide outlines a foundational, multi-faceted strategy for characterizing the preclinical pharmacokinetics of 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid. By integrating robust bioanalytical methods, well-designed in vivo rodent studies, and informative in vitro ADME assays, researchers can build a comprehensive PK profile. The resulting data on clearance, volume of distribution, half-life, and oral bioavailability will be indispensable for making informed decisions, guiding dose selection for further non-clinical and clinical development, and ultimately determining the therapeutic viability of this compound.
References
-
Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link][5][9][10]
-
U.S. Food and Drug Administration. (2013). NDA 201,688 - TOBI® Podhaler™ Pharmacology/Toxicology Review. [Link][6]
-
Ploylearmsaeng, S., et al. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. European Pharmaceutical Review. [Link][3]
-
Bacílková, A., et al. (1994). Pharmacokinetics of the new local anaesthetic N-[2-(2-Heptyloxyphenylcarbamoyloxy)ethyl]piperidinium chloride in rats and mice. PubMed. [Link][11]
-
An, G., et al. (2021). Discovery of 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic Acid Derivatives as Novel Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction. Journal of Medicinal Chemistry, 64(9), 5886-5904. [Link]
-
Wieczorek, C., et al. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules, 26(20), 6268. [Link][1]
-
Kong, L., et al. (2022). Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. Toxicology Letters, 367, 32-39. [Link][8]
-
Lees, P., et al. (2004). Integration and modelling of pharmacokinetic and pharmacodynamic data to optimize dosage regimens in veterinary medicine. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 491-503. [Link][7]
-
Rustemi, Z., et al. (2021). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal, 45.7, 1515-1520. [Link][2]
Sources
- 1. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojs.ikm.mk [ojs.ikm.mk]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. physiologie.envt.fr [physiologie.envt.fr]
- 8. Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | Semantic Scholar [semanticscholar.org]
- 10. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of the new local anaesthetic N-[2-(2-Heptyloxyphenylcarbamoyloxy)ethyl]piperidinium chloride in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
